

Thermochemical Properties of 9-Heptacosanone: A Technical Guide

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Compound of Interest		
Compound Name:	9-Heptacosanone	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **9-Heptacosanone** (C₂₇H₅₄O), a long-chain aliphatic ketone. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and theoretical estimation methods to present a thorough understanding of its expected thermochemical behavior. The guide details the methodologies for experimental determination of key thermochemical parameters and provides estimated values based on established scientific principles. This information is crucial for professionals in drug development and chemical research, where understanding the energetic properties of molecules is essential for process design, stability analysis, and formulation.

Introduction to 9-Heptacosanone

9-Heptacosanone is a long-chain symmetrical ketone with the carbonyl group located at the ninth carbon atom of a 27-carbon chain. As a solid at room temperature, its physical and chemical properties are largely dictated by the long aliphatic chains, which lead to significant van der Waals interactions. While its biological activities are not extensively documented, long-chain ketones are known to play roles in various biological systems, including acting as pheromones and metabolic intermediates. A thorough understanding of the thermochemical properties of **9-Heptacosanone** is fundamental for its potential applications in pharmaceuticals and material science, influencing aspects such as solubility, melting point, and stability.



Estimated Thermochemical Properties

Direct experimental thermochemical data for **9-Heptacosanone** are not readily available in the scientific literature. However, reliable estimations can be made using group additivity methods, pioneered by Benson.[1] These methods are based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[1][2]

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a critical parameter representing the energy change when a compound is formed from its constituent elements in their standard states.[3][4] For **9-Heptacosanone**, the enthalpy of formation can be estimated by considering the contributions of the methyl (CH₃), methylene (CH₂), and carbonyl (C=O) groups.

Table 1: Estimated Standard Enthalpy of Formation of **9-Heptacosanone** (gas phase, 298.15 K)

Property	Estimated Value (kJ/mol)	Method
Standard Enthalpy of Formation (ΔHf°)	-830 ± 20	Group Additivity

Note: The uncertainty is an estimate based on typical errors for group additivity methods for long-chain molecules.

Standard Molar Entropy (S°)

The standard molar entropy is a measure of the molecular disorder or randomness of a substance. For long-chain alkanes and their derivatives, entropy generally increases with chain length due to a greater number of accessible conformations.[5][6]

Table 2: Estimated Standard Molar Entropy of **9-Heptacosanone** (gas phase, 298.15 K)



Property	Estimated Value (J/mol·K)	Method
Standard Molar Entropy (S°)	1050 ± 30	Comparison with long-chain alkanes and ketones

Specific Heat Capacity (cp)

The specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[7][8][9] For solid long-chain ketones, the specific heat capacity is expected to be comparable to that of long-chain alkanes of similar molecular weight.

Table 3: Estimated Specific Heat Capacity of **9-Heptacosanone** (solid, 298.15 K)

Property	Estimated Value (J/g·K)
Specific Heat Capacity (cp)	2.2 ± 0.2

Experimental Determination of Thermochemical Properties

The following sections detail the standard experimental protocols for determining the key thermochemical properties of solid organic compounds like **9-Heptacosanone**.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[10][11]

Experimental Protocol:

- Sample Preparation: A precisely weighed pellet (0.5-1.0 g) of **9-Heptacosanone** is placed in a sample crucible within the bomb calorimeter.[11]
- Fuse Wire: A fuse wire of known combustion energy is attached to the electrodes, making contact with the sample.



- Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to 25-30 atm) to ensure complete combustion.
- Calorimeter Setup: The sealed bomb is placed in a well-insulated water jacket of known volume. The temperature of the water is monitored with a high-precision thermometer.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Analysis: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid. The enthalpy of combustion is then determined.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimentally determined enthalpy of combustion using Hess's Law.[3][4]

Experimental workflow for bomb calorimetry.

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for determining the enthalpy of phase transitions, such as melting.[12][13][14]

Experimental Protocol:

- Sample Preparation: A small, precisely weighed amount of **9-Heptacosanone** (5-15 mg) is placed into an aluminum DSC pan.[12] The pan is hermetically sealed.
- Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[12]
- Temperature Program: The DSC is programmed to heat the sample at a constant rate (e.g., 10-20 °C/min) over a specified temperature range that includes the melting point of the



compound.[12]

- Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.
- Data Analysis:
 - Heat Capacity: The heat capacity is determined from the heat flow signal in a region with no thermal transitions.
 - Enthalpy of Fusion: The enthalpy of fusion (melting) is calculated by integrating the area of the endothermic peak corresponding to the melting transition. The melting temperature is determined from the onset of this peak.

Experimental workflow for DSC analysis.

Theoretical Framework: Group Additivity

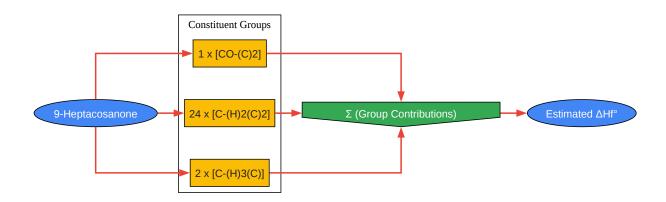
The group additivity method is a powerful tool for estimating the thermochemical properties of organic molecules in the absence of experimental data.[1][15][16] The method assumes that the property of a molecule can be calculated as the sum of the contributions of its constituent groups.

For the enthalpy of formation of **9-Heptacosanone** (CH₃(CH₂)₇CO(CH₂)₁₇CH₃), the molecule can be dissected into the following groups:

- 2 x [C-(H)₃(C)] Methyl groups
- 24 x [C-(H)₂(C)₂] Methylene groups
- 1 x [CO-(C)₂] Carbonyl group

The estimated enthalpy of formation is the sum of the established enthalpy contributions for each of these groups.





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Group additivity logic for enthalpy of formation.

Conclusion

While direct experimental thermochemical data for **9-Heptacosanone** remains to be determined, this guide provides a robust framework for understanding and estimating its key thermochemical properties. The presented data, based on established group additivity methods and comparisons with analogous long-chain ketones, offer valuable insights for researchers and professionals in drug development and chemical sciences. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry serve as a practical guide for the future acquisition of precise experimental data for this and similar long-chain organic molecules. Such data is indispensable for advancing our understanding of the structure-property relationships that govern the behavior of these compounds in various applications.

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